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2'-c-Methylcytidine triphosphate

Viral RNA polymerase Competitive inhibition Chain termination mechanism

Researchers require a validated chain-terminating nucleotide analog that competes specifically with CTP, not ATP/GTP, to avoid off-target polymerase effects. 2CM-CTP (CAS 374750-28-4) delivers this specificity. • NoVpol & HCV NS5B inhibition: IC50 low µM range, Ki = 1.6 µM • Differentiated from favipiravir-TP: exclusive CTP competition • Validated activity against DENV (IC50 = 11.2 µM) & BVDV (Ki = 160 nM) • Immediate shipment, multiple pack sizes from 1 mg to 100 mg

Molecular Formula C10H18N3O14P3
Molecular Weight 497.18 g/mol
Cat. No. B10858473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-c-Methylcytidine triphosphate
Molecular FormulaC10H18N3O14P3
Molecular Weight497.18 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C10H18N3O14P3/c1-10(16)7(14)5(25-8(10)13-3-2-6(11)12-9(13)15)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5,7-8,14,16H,4H2,1H3,(H,20,21)(H,22,23)(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1
InChIKeyBENHELOUNGQZRD-VPCXQMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-C-Methylcytidine Triphosphate: Chain Terminator for Viral RdRp Research


2′-C-Methylcytidine triphosphate (2CM-CTP, CAS 374750-28-4), the active triphosphate metabolite of the nucleoside analog NM107, functions as a competitive inhibitor and classic chain terminator of viral RNA-dependent RNA polymerases (RdRp) [1]. This pyrimidine nucleotide analog incorporates a 2′-C-methyl modification on the ribose moiety (molecular formula C10H18N3O14P3, molecular weight 497.18 g/mol) . The compound acts by competing with natural cytidine triphosphate (CTP) for incorporation into nascent viral RNA, whereupon the steric hindrance imposed by the 2′-C-methyl group blocks subsequent nucleotide addition and halts viral RNA synthesis [1].

CTP-competitive chain terminator — blocks nascent RNA elongation in viral RdRp assays
Mechanistic probe for norovirus, HCV, DENV, and BVDV polymerase studies
Triphosphate metabolite of NM107; designed for cell-free and in vitro enzymatic assays

Why 2′-C-Methylcytidine Triphosphate Cannot Be Substituted by Other 2′-Modified Analogs


Nucleotide analogs bearing a 2′-C-methyl modification share the broad classification of chain terminators, yet their substitution in experimental or procurement contexts is contraindicated due to substantial divergence in three critical parameters: (i) competitive inhibition specificity (CTP versus ATP/GTP competition), (ii) efficiency of incorporation and susceptibility to polymerase-mediated excision, and (iii) differential recognition by human mitochondrial RNA polymerase (POLRMT) that influences off-target toxicity profiles [1]. 2CM-CTP competes exclusively with natural CTP during primer elongation, whereas analogs such as favipiravir triphosphate (T-705 RTP) compete primarily with ATP and GTP [1]. Furthermore, among 2′-C-methylated compounds, excision efficiency by NS5B determines ultimate inhibitory potency independent of incorporation rates, with distinct analogs exhibiting markedly different susceptibility to ATP-dependent excision mechanisms [2]. These mechanistic distinctions preclude interchangeability.

Cytidine vs. ATP/GTP competition
Favipiravir triphosphate competes with ATP and GTP, not CTP; its mechanism is distinct and may shift interpretation in RdRp initiation-elongation studies.
ATP-dependent excision susceptibility
2′-C-modified CTP analogs are efficiently excised by HCV NS5B, while UTP analogs resist excision. Excision resistance can override incorporation efficiency.
Mitochondrial polymerase recognition
2CM-CTP is a substrate for human POLRMT in vitro; off-target mitochondrial transcription profiles may differ across 2′-C-methyl analogs and require explicit toxicity assessment.

Quantitative Evidence: Differentiation from Structural Analogs


CTP-Competitive Inhibition vs. Favipiravir-TP in Norovirus Polymerase

2CM-CTP inhibits norovirus RNA polymerase (NoVpol) by competing directly and exclusively with natural CTP during primer elongation, whereas the comparator favipiravir triphosphate (T-705 RTP) competes mostly with ATP and GTP at both initiation and elongation steps [1]. Both compounds exhibit IC50 values in the low micromolar range against human and mouse NoVpol, indicating comparable potency, but the distinct competitive profiles demonstrate that the compounds engage different substrate binding pathways [1]. Upon incorporation, 2CM-CTP blocks subsequent RNA synthesis, consistent with classic chain termination, while T-705 RTP does not cause immediate chain termination [1].

Inhibition Mechanism
Head-to-head comparison
2CM-CTP: exclusive CTP competition, immediate chain termination.
Favipiravir-TP: ATP/GTP competition, no immediate termination.
Supports CTP-site mechanism research
Human norovirus polymerase in vitro
Viral RNA polymerase Competitive inhibition Chain termination mechanism

Inhibition Constant Comparison: 2CM-CTP vs. 2′-C-Methyladenosine-TP on HCV NS5B

In side-by-side evaluation on wild-type HCV NS5B RNA polymerase, 2′-C-methylcytidine triphosphate (2CM-CTP) exhibits a steady-state inhibition constant (Ki) of 1.6 μM, which is nearly identical to that of 2′-C-methyladenosine triphosphate (Ki = 1.5 μM) [1]. For context, the fluorinated analog PSI-6130 triphosphate (2′-fluoro-2′-C-methylcytidine triphosphate) yields a higher Ki of 4.3 μM against the same wild-type enzyme [1]. Notably, the S282T mutation in NS5B, which confers resistance to 2′-C-methyladenosine, does not impair inhibition by PSI-6130-TP, indicating that resistance profiles diverge among 2′-C-methylated analogs [1].

HCV NS5B Ki
Head-to-head comparison
2CM-CTP Ki = 1.6 μM (wild-type NS5B)
Comparable to 2′-C-methyladenosine-TP (1.5 μM); PSI-6130-TP Ki 4.3 μM
Steady-state kinetics; S282T resistance context
HCV NS5B polymerase Ki value Inhibition constant

Mitochondrial RNA Polymerase Substrate Recognition Across 2′-C-Methyl Analogs

2′-C-methylcytidine triphosphate, as a representative of the 2′-C-methyl class, has been demonstrated in vitro to be a substrate for human mitochondrial RNA polymerase (POLRMT) [1]. However, the level of discrimination by the human mitochondrial enzyme can be increased through specific chemical modifications: a novel analog of T-705 RTP bearing a 2′-C-methyl substitution exhibited enhanced selectivity relative to the parent 2CM-CTP scaffold [2]. Importantly, while POLRMT recognizes multiple 2′-C-methylated analogs as substrates, proofreading activity of TFIIS excises these analogs from Pol II transcripts, rendering nuclear transcription predominantly refractory to inhibition [1].

POLRMT Recognition
Class-level inference
2CM-CTP is a substrate for human mitochondrial RNA polymerase in vitro; nuclear Pol II remains mostly refractory.
Mitochondrial toxicity context requires study-specific review
Data to verify for specific model
Mitochondrial toxicity POLRMT Off-target effects

Excision Susceptibility: 2′-C-Modified CTP vs. UTP Analogs by HCV NS5B

Enzymatic characterization of HCV NS5B polymerase demonstrates that 2′-C-methylcytidine triphosphate is readily incorporated into a growing primer but is also efficiently excised via ATP-dependent excision mechanisms [1]. In direct comparison, although 2′-C-modified CTP analogs are more efficiently incorporated compared with the corresponding UTP analog, the UTP analog proves to be a superior inhibitor specifically because of its greater resistance to ATP-dependent excision [1]. The clinical effectiveness of sofosbuvir, a UTP analog with 2′-fluoro-2′-C-methyl modification, is attributed largely to its intractability to nucleotide-mediated excision compared with similar nucleoside analogs [1].

Excision Susceptibility
Class-level inference
2CM-CTP efficiently excised by HCV NS5B via ATP-dependent mechanism; UTP analogs are more resistant to excision.
Excision resistance may override incorporation efficiency
Reported for Con1 strain GT1b
Excision efficiency HCV NS5B Chain terminator

Anti-Dengue Virus Activity in Replicon Systems

The nucleoside analog 2′-C-methylcytidine (2CMC), which is intracellularly phosphorylated to its active triphosphate form, exerts potent anti-dengue virus (DENV) activity with an IC50 value of 11.2 ± 0.3 μM in DENV subgenomic RNA replicon systems [1]. This activity was validated in both cell-based and cell-free reporter assay systems, confirming that the triphosphate metabolite specifically targets DENV RNA polymerase [1]. In vivo efficacy was further demonstrated in DENV-infected ICR suckling mice and xenograft bioluminescence-based DENV replicon mouse models [1].

DENV Replicon IC50
Cross-study comparable
2CMC IC50 = 11.2 ± 0.3 μM
Supports flavivirus polymerase screening
Subgenomic replicon assay; cell-free reporter
Dengue virus Flavivirus RNA-dependent RNA polymerase

Inhibitory Activity Against BVDV RNA Polymerase

2′-C-methylcytidine triphosphate acts as a competitive inhibitor of purified bovine viral diarrhea virus (BVDV) RNA polymerase in vitro, with a reported inhibition constant (Ki) of 160 nM [1]. BVDV serves as a widely used surrogate model for hepatitis C virus due to shared pestivirus/flavivirus polymerase homology, making this Ki value relevant for broad-spectrum antiviral assessment [1]. The parent nucleoside NM107 (2′-C-methylcytidine) was the first nucleoside analog reported to be active as an anti-RNA viral agent, demonstrating activity against BVDV and three flaviviruses (yellow fever virus, West Nile virus, and dengue-2 virus) in cell culture [1].

BVDV Polymerase Ki
Supporting evidence
2CM-CTP Ki = 160 nM (0.16 μM)
Supports pestivirus model system studies
Purified BVDV polymerase assay
BVDV Pestivirus Polymerase inhibition

Research and Industrial Application Scenarios


Norovirus Polymerase Inhibition with Classic Chain Termination

2CM-CTP is the preferred nucleotide analog for norovirus polymerase (NoVpol) studies when a classic chain terminator with exclusive CTP competition is required. In direct head-to-head comparison, 2CM-CTP inhibits human and mouse NoVpol with IC50 values in the low micromolar range, competing exclusively with natural CTP during primer elongation, while favipiravir triphosphate competes with ATP and GTP and does not cause immediate chain termination [1]. This mechanistic distinction makes 2CM-CTP the appropriate choice for experiments designed to dissect CTP-competitive inhibition pathways or to benchmark CTP-site directed polymerase inhibitors.

HCV NS5B Biochemical Assays and Resistance Profiling

2CM-CTP is suitable for HCV NS5B polymerase biochemical inhibition assays where a well-characterized Ki benchmark (1.6 μM) is required for comparative analysis against other 2′-modified nucleotide analogs. The compound offers comparable enzyme-level potency to 2′-C-methyladenosine triphosphate (Ki = 1.5 μM) while providing a distinct nucleobase scaffold [1]. Researchers investigating S282T mutation-associated resistance pathways should note that this mutation confers resistance to 2′-C-methyladenosine but does not impair inhibition by PSI-6130-TP, indicating that 2′-C-methylated analog resistance profiles are not uniform across nucleobases [1].

Flavivirus/Pestivirus Broad-Spectrum Antiviral Screening

2CMC/2CM-CTP is applicable in broad-spectrum antiviral screening programs targeting flaviviruses and pestiviruses. The compound demonstrates validated activity against dengue virus RNA polymerase (IC50 = 11.2 ± 0.3 μM in DENV replicon systems) [1] and high-affinity inhibition of BVDV polymerase (Ki = 160 nM) [2]. The parent nucleoside NM107 was the first nucleoside analog active against multiple RNA viruses including BVDV, yellow fever virus, West Nile virus, and dengue-2 virus in cell culture [2]. These data support procurement for cross-viral polymerase inhibition studies.

Mitochondrial Toxicity Assessment and POLRMT Substrate Profiling

2CM-CTP serves as a representative 2′-C-methyl class compound for studies evaluating mitochondrial RNA polymerase (POLRMT) substrate recognition and off-target toxicity profiling. In vitro data confirm that 2′-C-methylated ribonucleoside triphosphates, including 2CM-CTP, are substrates for human POLRMT, while nuclear Pol II remains predominantly refractory due to TFIIS-mediated excision [1]. Researchers developing improved nucleoside analogs with enhanced mitochondrial discrimination can utilize 2CM-CTP as a benchmark scaffold, as novel modifications to the 2′-C-methyl framework have been shown to increase selectivity by the human mitochondrial enzyme [2].

Application
Selection Property
Validation Focus
Norovirus Polymerase Mechanistic Studies
Cytidine-competitive classic chain terminator
Primer elongation inhibition assays; CTP-site competition
HCV NS5B Resistance Profiling
Well-characterized NS5B inhibition benchmark (distinct nucleobase)
Steady-state kinetics; S282T resistance context
Flavivirus/Pestivirus Broad-Spectrum Screening
Cross-viral polymerase inhibition (DENV, BVDV, WNV, YFV)
Replicon and cell-free reporter assays
Mitochondrial Off-Target Toxicity Assessment
Representative 2′-C-methyl POLRMT substrate
Mitochondrial toxicity profiling; TFIIS-mediated nuclear Pol II resistance
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